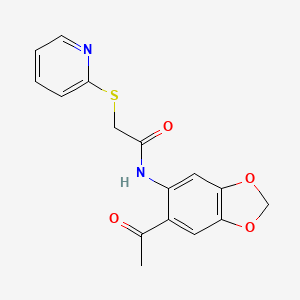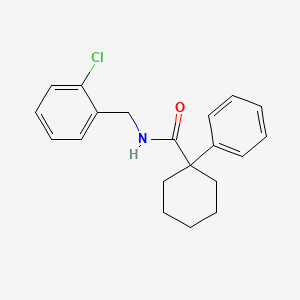
3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone" belongs to the quinazolinone family, which is known for various biological activities such as antibacterial, antifungal, antitubercular, and anticancer properties. These compounds have been explored for their potential in treating various diseases due to their significant pharmacological activities.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the cyclization of anthranilic acids with various reagents. For instance, compounds similar to "3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone" have been synthesized by reacting anthranilic acid derivatives with dithiocarbamic acid salts in the presence of anhydrous potassium carbonate and ethanol, followed by re-precipitation using dilute hydrochloric acid (Osarumwense Peter Osarodion, 2023). Another method involves the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates to produce various derivatives (W. Nawrocka, 2009).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including the one , is characterized by the presence of a quinazolinone backbone, which significantly influences their chemical and biological properties. The structure-activity relationship is determined by substituents on the quinazolinone nucleus, influencing the compound's pharmacological effects.
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including alkylation, acylation, and condensation, producing a wide range of compounds with diverse properties. The core structure can react with different reagents under various conditions to form new derivatives with altered chemical and biological activities (W. Nawrocka et al., 1997).
作用機序
Target of Action
It is known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation .
Mode of Action
Based on its structural similarity to indole derivatives, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, thereby modulating their activity .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of biochemical pathways.
Pharmacokinetics
It is known that similar compounds undergo rapid oxidative metabolism in vitro . This suggests that the compound may also be rapidly metabolized in the body, which could impact its bioavailability.
Result of Action
Based on its structural similarity to indole derivatives, it can be inferred that it might exert a wide range of biological effects, depending on the specific targets and pathways it interacts with .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPGKGRKHBIOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5768448.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5768456.png)
![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)


![N-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5768485.png)
![methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate](/img/structure/B5768496.png)
![2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5768508.png)
![N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5768524.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5768530.png)